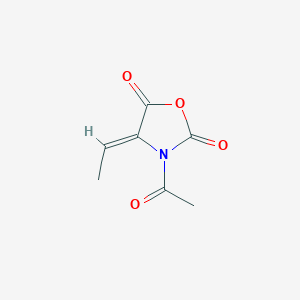
Hexadecyltrimethylammonium Bromide-d33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyltrimethylammonium Bromide-d33, also known as cetyltrimethylammonium bromide-d33, is a deuterated form of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, making it useful in a range of biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium Bromide-d33 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of hexadecyltrimethylammonium bromide involves the reaction of hexadecylamine with methyl bromide in large-scale reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyltrimethylammonium Bromide-d33 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under aqueous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: The major products include hexadecyltrimethylammonium iodide or other halide salts.
Oxidation: Products may include oxidized derivatives of the hexadecyl chain.
Reduction: Reduced forms of the compound, often with altered alkyl chain lengths.
Wissenschaftliche Forschungsanwendungen
Hexadecyltrimethylammonium Bromide-d33 is extensively used in scientific research due to its surfactant properties. Some key applications include:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the isolation of high molecular weight DNA and RNA from plant and animal tissues.
Medicine: Utilized in the formulation of drug delivery systems and as an antiseptic agent.
Industry: Applied in the synthesis of nanoparticles and as a stabilizer in emulsions
Wirkmechanismus
The primary mechanism of action of hexadecyltrimethylammonium bromide-d33 involves its ability to disrupt cell membranes due to its surfactant nature. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in the extraction of nucleic acids and in antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Hexadecyltrimethylammonium Bromide-d33 is often compared with other cationic surfactants such as:
Dodecyltrimethylammonium Bromide: Similar in structure but with a shorter alkyl chain, leading to different micelle formation properties.
Tetradecyltrimethylammonium Bromide: Also similar but with a slightly shorter alkyl chain, affecting its surfactant efficiency.
Octadecyltrimethylammonium Bromide: Has a longer alkyl chain, resulting in different solubility and micelle formation characteristics
This compound is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring isotopic labeling .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriohexadecyl-tris(trideuteriomethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-NKQDAPHUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)
